1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-
Brand Name: Vulcanchem
CAS No.: 65121-70-2
VCID: VC18437609
InChI: InChI=1S/C18H13N3O4/c1-2-21-17(24)11-12(18(21)25)14(20)10-9(13(11)19)15(22)7-5-3-4-6-8(7)16(10)23/h3-6H,2,19-20H2,1H3
SMILES:
Molecular Formula: C18H13N3O4
Molecular Weight: 335.3 g/mol

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-

CAS No.: 65121-70-2

Cat. No.: VC18437609

Molecular Formula: C18H13N3O4

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- - 65121-70-2

Specification

CAS No. 65121-70-2
Molecular Formula C18H13N3O4
Molecular Weight 335.3 g/mol
IUPAC Name 4,11-diamino-2-ethylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone
Standard InChI InChI=1S/C18H13N3O4/c1-2-21-17(24)11-12(18(21)25)14(20)10-9(13(11)19)15(22)7-5-3-4-6-8(7)16(10)23/h3-6H,2,19-20H2,1H3
Standard InChI Key MJRAWDJHNNPSHG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Introduction

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- is a complex organic compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and utility in organic synthesis. The molecular formula for this specific compound is C20H17N3O4, with a molecular weight of 363.37 g/mol.

Synthesis and Chemical Reactions

The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone typically involves several steps starting from simpler aromatic compounds. Common reagents used include sodium borohydride for reduction and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically required to minimize side reactions.

Applications

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives are recognized for their role as dye intermediates and in pigment production. They also have potential therapeutic applications in medicinal chemistry due to their interaction with biological targets such as enzymes and receptors.

Applications Table

Application AreaDescription
Dye and Pigment ProductionUsed as intermediates in the production of dyes and pigments.
Medicinal ChemistryPotential therapeutic applications due to interactions with biological targets.

Separation and Analysis

Separation techniques such as HPLC (High-Performance Liquid Chromatography) are used to analyze and purify these compounds. For example, the separation of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- can be achieved on a Newcrom R1 HPLC column .

Separation Techniques Table

TechniqueDescription
HPLCUsed for the separation and purification of the compound on columns like Newcrom R1.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator